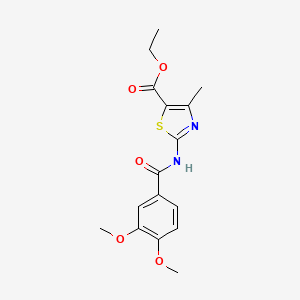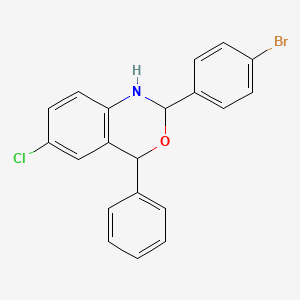
Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, a benzamido group, and an ester functional group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting appropriate starting materials such as hydrazinecarbothioamide derivatives with 2-aryl-4-(furan-2-ylmethylene)oxazol-5(4H)-one in ethanol under reflux conditions.
Introduction of the Benzamido Group: The benzamido group is introduced by reacting the thiazole intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylic acid.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
作用机制
The mechanism of action of Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, which is crucial for microtubule formation and cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
相似化合物的比较
Similar Compounds
- 2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide
- 3,4-Diaminobenzoyl derivatives
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and its ability to inhibit tubulin polymerization. This makes it a valuable compound for anticancer research and distinguishes it from other similar compounds that may have different biological activities or mechanisms of action.
属性
分子式 |
C16H18N2O5S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H18N2O5S/c1-5-23-15(20)13-9(2)17-16(24-13)18-14(19)10-6-7-11(21-3)12(8-10)22-4/h6-8H,5H2,1-4H3,(H,17,18,19) |
InChI 键 |
ICLOPAWOVIDOCB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{3-methoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682263.png)
![N'-[(1Z,2Z)-2-Chloro-3-phenylprop-2-EN-1-ylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide](/img/structure/B11682271.png)
![N-(2,3-Dimethylphenyl)-2-(6-{5-[(2,3-dimethylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}pyridin-2-YL)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11682273.png)
![4-{(E)-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11682278.png)
![3-(2,5-Dimethoxyphenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682279.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682283.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11682284.png)
![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl 2-methoxybenzoate](/img/structure/B11682291.png)
![Ethyl 2-amino-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11682294.png)
![2-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11682302.png)

![morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone](/img/structure/B11682309.png)
![Methyl 2-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11682311.png)
![(2Z,5Z)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11682316.png)
